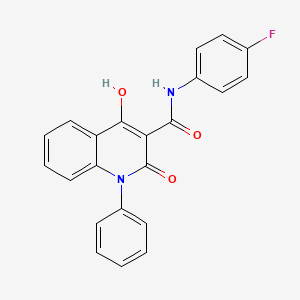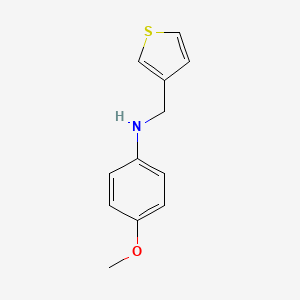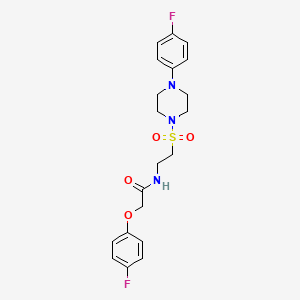
N-9H-purin-6-ylisoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-9H-purin-6-ylisoleucine is a chemical compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in various biological processes. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Mécanisme D'action
Target of Action
The primary targets of N-9H-purin-6-ylisoleucine , also known as 3-methyl-2-(7H-purin-6-ylamino)pentanoic Acid , are yet to be fully identified. It is known that purine derivatives can have anti-proliferative activities against certain types of cells .
Mode of Action
The mode of action of This compound involves its interaction with its targets, leading to changes in cellular processes. For instance, some purine derivatives have been shown to inhibit the proliferation of cells, leading to S-phase arrest and induction of apoptosis . The specific interactions of This compound with its targets are still under investigation.
Biochemical Pathways
The biochemical pathways affected by This compound It is known that purine derivatives can affect several pathways, including those involved in cell proliferation and apoptosis . The downstream effects of these pathway alterations can include changes in cell growth and survival.
Result of Action
The molecular and cellular effects of This compound Some purine derivatives have been shown to induce apoptosis and inhibit cell proliferation . These effects can lead to changes in cell growth and survival.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-9H-purin-6-ylisoleucine typically involves the coupling of purine derivatives with isoleucine. One common method includes the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with isoleucine as the nucleophile . The reaction is often carried out in the presence of a coupling agent such as carbodiimide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) are employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: N-9H-purin-6-ylisoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the purine ring or the isoleucine side chain.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the purine ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while substitution reactions can produce various purine derivatives with different functional groups .
Applications De Recherche Scientifique
N-9H-purin-6-ylisoleucine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its role in signal pathways and as a potential therapeutic agent.
Medicine: Research has shown that this compound and its derivatives have cytotoxic and antitumoral activities, making them candidates for cancer treatment.
Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds.
Comparaison Avec Des Composés Similaires
N-(purin-6-yl)dipeptides: These compounds share a similar purine structure and have been studied for their potential therapeutic applications.
6-substituted purine derivatives: These compounds exhibit similar biological activities and are used in antiviral and anticancer research.
Uniqueness: N-9H-purin-6-ylisoleucine is unique due to its specific structure, which combines the purine ring with the isoleucine side chain. This unique combination imparts distinct biological activities and makes it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
3-methyl-2-(7H-purin-6-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-3-6(2)7(11(17)18)16-10-8-9(13-4-12-8)14-5-15-10/h4-7H,3H2,1-2H3,(H,17,18)(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJGDOBRQHPAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=NC=NC2=C1NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(prop-2-enoyl)-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}piperidine-4-carboxamide](/img/structure/B2722664.png)


![N,N-diethyl-3-[4-(1-methoxypropan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2722668.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2722669.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2722673.png)
![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2722674.png)



![4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2722684.png)
![Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2722685.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine](/img/structure/B2722686.png)
